ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Chemical Properties
Ionic Liquid Mediated Synthesis
A novel approach involves the synthesis of chromone-pyrimidine coupled derivatives, highlighting an eco-friendly, solvent-free condition using Triethyl ammonium sulphate as a catalyst. This method offers advantages like excellent yields, short reaction time, and mild conditions, underscoring the importance of chromone and pyrimidine in medicinal chemistry due to their varied biological activities (Nikalje et al., 2017).
X-Ray Diffraction Studies
Another aspect of research focuses on the molecular and crystal structures of tetrahydropyrimidine derivatives, providing foundational knowledge for understanding the conformational features of these molecules, crucial for their potential medicinal applications (Gurskaya et al., 2003).
Biological Activities and Potential Therapeutic Applications
Antimicrobial Activity
Derivatives have been evaluated for their in vitro antifungal and antibacterial activity, demonstrating significant potential. For instance, certain compounds exhibited potent antibacterial properties, and others showed comparable antifungal activity to standard drugs. This includes studies on the mode of action of these compounds, providing a basis for their development as oral drug candidates (Tiwari et al., 2018).
Anti-ulcer and Antihypertensive Activity
Research also explores the synthesis of dihydropyrimidines for anti-ulcer and antihypertensive activities, indicating the broad spectrum of potential therapeutic applications of these compounds. These studies highlight the synthesis of biologically active molecules with improved activity and lesser toxicity (Rana et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets such as vegfr1 , which plays a crucial role in angiogenesis.
Mode of Action
Compounds with similar structures have been reported to inhibit their targets, leading to various cellular changes .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to angiogenesis .
Pharmacokinetics
The molecular weight of the compound is 3703527 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Compounds with similar structures have been reported to show potent growth inhibition properties against various human cancer cell lines .
Action Environment
The stability of similar compounds has been reported to be influenced by factors such as light and air exposure .
Properties
IUPAC Name |
ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-21-15(19)13-9(2)18(3)16(20)17-14(13)10-5-6-11-12(7-10)23-8-22-11/h5-7,14H,4,8H2,1-3H3,(H,17,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSLAXNYFGOSGK-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2)OCO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C(=O)N[C@@H]1C2=CC3=C(C=C2)OCO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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